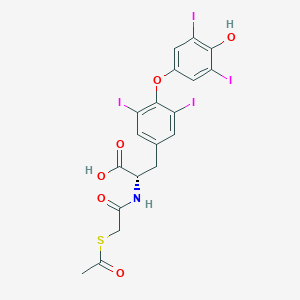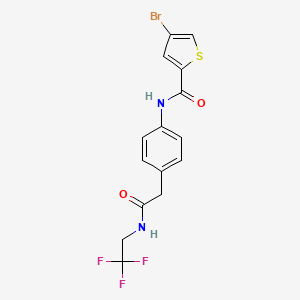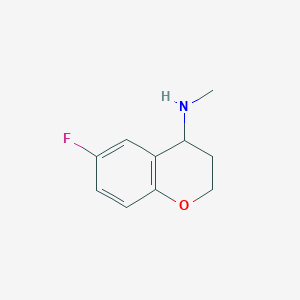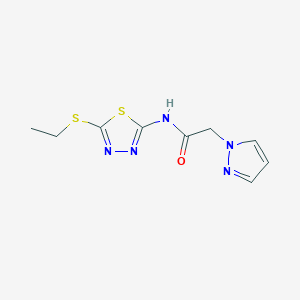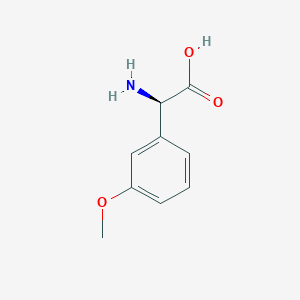![molecular formula C20H16F2N4O3S B2755961 2,5-difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide CAS No. 946290-82-0](/img/structure/B2755961.png)
2,5-difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H16F2N4O3S and its molecular weight is 430.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Phosphatidylinositol 3-Kinase Inhibition for Treatment of Cough and Idiopathic Pulmonary Fibrosis The chemical compound has been identified as closely related to broad spectrum phosphatidylinositol 3-kinase inhibitors, which have shown potential in treating idiopathic pulmonary fibrosis and cough. This is supported by in vitro data and the initiation of a dose-finding Phase I study for idiopathic pulmonary fibrosis treatment, highlighting its research significance in respiratory conditions (Norman, 2014).
Photosensitizer in Photodynamic Therapy Research into benzenesulfonamide derivatives has unveiled their potential as photosensitizers for photodynamic therapy (PDT) applications, particularly in treating cancer. A zinc phthalocyanine variant, characterized for its high singlet oxygen quantum yield and substituted with benzenesulfonamide derivative groups, exhibits promising photophysical and photochemical properties for Type II PDT mechanisms, indicating a strong potential for cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).
Cytotoxic and Anti-Tumor Activity New derivatives of benzenesulfonamide have been synthesized and evaluated for their cytotoxicity and potential as carbonic anhydrase inhibitors. Certain derivatives demonstrated interesting cytotoxic activities, which could be crucial for further anti-tumor activity studies. This research provides a basis for developing new cancer therapies by exploiting the cytotoxic properties of these compounds (Gul et al., 2016).
Antiviral Drug Discovery Benzenesulfonamide compounds have been reviewed for their role in antiviral drug discovery, highlighting the diverse applications of benzenesulfonamide derivatives in treating viral infections. This underscores the compound's relevance in ongoing research to identify new treatments for various viral diseases, including strategies for managing hemorrhagic fever virus infections and potential use in prophylactic measures against HIV (De Clercq, 2009).
Cyclooxygenase-2 Inhibition for Anti-inflammatory Applications Research on 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties has indicated their efficacy as cyclooxygenase (COX-2) inhibitors, offering a pathway to develop new anti-inflammatory drugs. This class of compounds shows promise in treating inflammation without causing gastrointestinal toxicity commonly associated with non-selective COX inhibitors, pointing to potential therapeutic applications in managing chronic inflammatory conditions (Pal et al., 2003).
Properties
IUPAC Name |
2,5-difluoro-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O3S/c1-12-3-4-13(17-11-26-19(23-17)7-8-20(24-26)29-2)9-16(12)25-30(27,28)18-10-14(21)5-6-15(18)22/h3-11,25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZTWZPHPIKKMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NS(=O)(=O)C4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2755878.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpiperidine-2,6-dione](/img/structure/B2755879.png)



![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2755884.png)

![2-(3-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2755889.png)
